molecular formula C11H19NO5 B2642901 4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid CAS No. 1785059-06-4

4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

Cat. No.: B2642901
CAS No.: 1785059-06-4
M. Wt: 245.275
InChI Key: SOTPUAQTEIJGML-UHFFFAOYSA-N
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Description

“4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid” is a chemical compound with the CAS Number 946761-11-1 . It has a molecular weight of 259.3 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The molecular structure of the compound was determined by density functional theory (DFT) calculation and compared with the X-ray diffraction value .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 259.3 . It is a powder and is typically stored at 4°C .

Scientific Research Applications

Versatile Intermediate for Asymmetric Synthesis

N-tert-Butanesulfinyl imines, closely related to the tert-butoxy functional group in 4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid, are known to be highly versatile intermediates for the asymmetric synthesis of amines. They are prepared in high yields and facilitate the addition of various nucleophiles. The tert-butanesulfinyl group not only activates the imines for nucleophilic addition but also serves as a powerful chiral directing group. After the addition, it can be readily removed, allowing the synthesis of a wide range of highly enantioenriched amines. This versatility underlines its utility in synthesizing complex molecules including amino acids and amines with various branching patterns (Ellman, Owens, & Tang, 2002).

NH⋅⋅⋅O Hydrogen Bonding in Molecular Arrays

The tert-butoxy group, a structural motif in the compound of interest, is known to engage in specific interactions that can guide the formation of complex molecular structures. For example, 4-tert-butylbenzoic acid interacts with aliphatic diamines to form host–guest complexes. This interaction has been leveraged to create new three-dimensional molecular arrays through cocrystallization. X-ray studies of these arrays reveal intricate hydrogen-bonded motifs and layered structures, which are crucial in the design of molecular materials with specific properties (Armstrong et al., 2002).

Synthesis of Polyamides with Enhanced Properties

4-tert-Butylcatechol derivatives, sharing structural resemblance with the tert-butoxy group, have been utilized in the synthesis of novel polyamides. These polyamides, featuring flexible main-chain ether linkages and ortho-phenylene units, showcase high solubility in polar solvents, transparency, and good film-forming capabilities. Their thermal stability is evidenced by high glass transition temperatures and significant resistance to thermal degradation. This makes them suitable for advanced material applications where these properties are crucial (Hsiao, Yang, & Chen, 2000).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-4-5-16-6-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTPUAQTEIJGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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